4-Bromo-5-chlorothiophene-2-carbaldehyde

Description

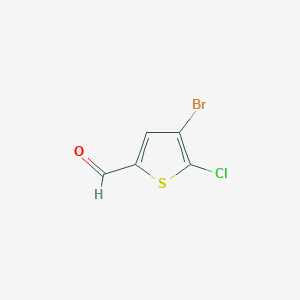

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chlorothiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-4-1-3(2-8)9-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGYPJXVQUVREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Physicochemical Properties

4-Bromo-5-chlorothiophene-2-carbaldehyde possesses the molecular formula C₅H₂BrClOS and a molecular weight of approximately 225.49 g/mol . vulcanchem.com The molecule's architecture, combining an aromatic thiophene (B33073) core with strategically placed halogen and aldehyde groups, dictates its chemical behavior and utility in synthesis. vulcanchem.com The electron-withdrawing nature of the bromine, chlorine, and aldehyde substituents significantly influences the electron density of the thiophene ring, enhancing its electrophilicity. vulcanchem.com

Below is a table summarizing key identifiers and inferred physicochemical properties for this compound.

| Property | Value |

| CAS Number | 390360-90-4 |

| Molecular Formula | C₅H₂BrClOS |

| Molecular Weight | 225.49 g/mol |

| SMILES Code | O=Cc1cc(Br)c(Cl)s1 |

| Melting Point | 55–60°C (inferred from analogs) |

| Boiling Point | 105–110°C at 11 mmHg (inferred from analogs) |

| Solubility | Soluble in chloroform, methanol |

Synthesis and Reactivity

While a specific, documented synthesis route for 4-bromo-5-chlorothiophene-2-carbaldehyde is not extensively detailed in primary literature, its preparation can be logically inferred from established synthetic methodologies for analogous halogenated thiophenes. A plausible approach involves the sequential halogenation of a pre-functionalized thiophene (B33073) precursor. For instance, one could start with a thiophene bearing a protected aldehyde group, followed by regioselective bromination and chlorination using agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). vulcanchem.com

The reactivity of this compound is governed by its three distinct functional groups:

Aldehyde Reactivity: The formyl group is susceptible to nucleophilic addition and can be used in condensation reactions, such as the Claisen-Schmidt or Knoevenagel condensations, to form larger conjugated systems. utm.my It can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other classes of thiophene derivatives.

Cross-Coupling Reactions: The bromine atom at the 4-position is an ideal site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of various aryl or heteroaryl substituents, enabling the synthesis of complex biaryl structures. nih.govnih.gov The chlorine atom at the 5-position is generally less reactive in such couplings, which can allow for selective functionalization at the C-Br bond.

Electrophilic Substitution: The combined electron-withdrawing effects of the halogens and the aldehyde group deactivate the remaining C-H position (at C3) toward further electrophilic substitution. vulcanchem.com

Applications in Organic Synthesis

The primary value of 4-Bromo-5-chlorothiophene-2-carbaldehyde lies in its role as a versatile intermediate for constructing more elaborate molecules. Its trifunctional nature allows for a modular and sequential approach to synthesis. For example, the aldehyde can first be reacted to build a side chain, followed by a Suzuki coupling at the bromine position to add an aryl group. This makes it a valuable building block in the synthesis of:

Pharmaceutical Intermediates: Thiophene (B33073) aldehydes are precursors for compounds with potential biological activity, including anti-inflammatory and kinase-inhibiting agents. vulcanchem.comnih.gov

Organic Materials: It serves as a starting material for creating conjugated molecules and polymers used in organic electronics. The thiophene core is a key component in many organic semiconductors, and the ability to precisely functionalize it is crucial for tuning material properties. rsc.org

An exploration of the synthetic routes toward 4-Bromo-5-chlorothiophene-2-carbaldehyde and its related analogs reveals a reliance on the principles of regioselective chemistry to precisely functionalize the thiophene core. The methodologies center on the controlled introduction of halogen atoms and the subsequent or prior installation of the critical formyl group.

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies offer profound insights into the intrinsic properties of 4-Bromo-5-chlorothiophene-2-carbaldehyde at the atomic level. These computational methods allow for the prediction of molecular structure, reactivity, and electronic properties without the need for empirical data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. grafiati.comresearchgate.net For 4-Bromo-5-chlorothiophene-2-carbaldehyde, DFT calculations, commonly performed at the B3LYP/6-31G(d,p) level of theory, are instrumental in optimizing the molecular geometry to its lowest energy state. grafiati.comresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional conformation.

DFT also helps in understanding the molecule's reactivity. By calculating global chemical reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity, the relative stability and reactivity of the molecule can be predicted. nih.gov A molecule with a high degree of chemical hardness is generally less reactive. researchgate.net

Table 1: Calculated DFT Parameters for Thiophene (B33073) Derivatives

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Varies based on basis set |

| Dipole Moment | A measure of the separation of positive and negative charges. | ~2-4 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution. | ~2-3 eV |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | ~2-4 eV |

Note: The values are representative for substituted thiophenes and are calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netwuxiapptec.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. mdpi.com For 4-Bromo-5-chlorothiophene-2-carbaldehyde, the HOMO is expected to be localized over the electron-rich thiophene ring, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group. researchgate.net

The Molecular Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, whereas regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.com In 4-Bromo-5-chlorothiophene-2-carbaldehyde, the ESP map would show a negative potential around the oxygen atom of the carbonyl group and a positive potential near the hydrogen atom of the aldehyde and the protons on the thiophene ring. researchgate.net

Table 2: Frontier Molecular Orbital Properties

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. |

Reaction pathway modeling uses computational methods to map the energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

For 4-Bromo-5-chlorothiophene-2-carbaldehyde, modeling could be applied to reactions involving the aldehyde group, such as nucleophilic addition or oxidation. DFT calculations can be used to locate the transition state structure for such a reaction, and frequency calculations can confirm its identity (a single imaginary frequency). acs.org By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined, providing a quantitative measure of the reaction's feasibility. Specific studies modeling reaction pathways for this particular compound are not widely available in the literature.

Advanced Spectroscopic Investigations for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the structure of synthesized compounds and assessing their purity. High-resolution NMR and mass spectrometry provide detailed information about the molecular framework and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: In the ¹H NMR spectrum of 4-Bromo-5-chlorothiophene-2-carbaldehyde, two signals are expected. A singlet in the aromatic region (around 7.5-8.0 ppm) corresponds to the single proton on the thiophene ring (H3). Another singlet, further downfield (around 9.8-10.0 ppm), is characteristic of the aldehyde proton. The exact chemical shifts can be influenced by the solvent used.

¹³C NMR: The ¹³C NMR spectrum would show five distinct signals, one for each carbon atom in the molecule. The aldehyde carbon is the most deshielded, appearing significantly downfield (around 180-190 ppm). The carbons of the thiophene ring would appear in the aromatic region (approximately 120-150 ppm). The carbon attached to the bromine (C4) and the carbon attached to the chlorine (C5) would have their chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. A ¹³C NMR spectrum has been reported for the isomeric compound 4-Chloro-3-bromo-thiophene-2-carboxaldehyde. nih.gov

Table 3: Predicted NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (Aldehyde) | ~9.8 - 10.0 | - |

| H3 | ~7.5 - 8.0 | ~130 - 135 |

| C2 (Aldehyde-bearing) | - | ~140 - 145 |

| C4 (Br-bearing) | - | ~115 - 120 |

| C5 (Cl-bearing) | - | ~125 - 130 |

| C=O (Aldehyde) | - | ~180 - 190 |

Note: These are estimated values based on typical chemical shifts for substituted thiophenes and aldehydes and may vary depending on experimental conditions. pdx.edu

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

The molecular ion peak (M+) for 4-Bromo-5-chlorothiophene-2-carbaldehyde would be observed at m/z corresponding to its molecular weight (225.49 g/mol ). Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. The M+ peak, the M+2 peak (containing either ⁸¹Br or ³⁷Cl), and the M+4 peak (containing both ⁸¹Br and ³⁷Cl) will have a characteristic intensity ratio, confirming the presence of one bromine and one chlorine atom.

The fragmentation pattern would likely involve the initial loss of small, stable fragments. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (-CHO, M-29). Subsequent fragmentation could involve the loss of the halogen atoms as radicals (-Br or -Cl) or the cleavage of the thiophene ring.

Table 4: Expected Mass Spectrometry Fragments

| m/z Value | Identity | Description |

|---|---|---|

| ~224, 226, 228 | [M]+ | Molecular ion cluster showing isotopic pattern for Br and Cl. |

| ~223, 225, 227 | [M-H]+ | Loss of a hydrogen radical from the aldehyde. |

| ~195, 197, 199 | [M-CHO]+ | Loss of the formyl radical. |

| ~145, 147 | [M-Br]+ | Loss of a bromine radical from the molecular ion. |

| ~189, 191 | [M-Cl]+ | Loss of a chlorine radical from the molecular ion. |

Note: m/z values correspond to the most abundant isotopes (⁷⁹Br and ³⁵Cl). The presence of isotopic variants will result in clusters of peaks for each fragment containing a halogen.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. For 4-bromo-5-chlorothiophene-2-carbaldehyde, the IR spectrum is characterized by absorption bands that correspond to the vibrational modes of its constituent bonds. While a specific, experimentally recorded spectrum for this exact compound is not widely available in peer-reviewed literature, the expected characteristic absorption peaks can be predicted based on the known frequencies for similar structures.

Key functional groups and their expected IR absorption regions include:

C=O (Carbonyl) Stretch: The aldehyde group is the most prominent feature. A strong absorption band is expected in the region of 1680-1700 cm⁻¹. This stretching vibration is characteristic of aromatic aldehydes.

C-H (Aldehydic) Stretch: The C-H bond of the aldehyde group typically shows one or two weak to medium bands in the range of 2720-2820 cm⁻¹ and 2820-2920 cm⁻¹.

C=C (Thiophene Ring) Stretch: The aromatic thiophene ring will exhibit characteristic C=C stretching vibrations, typically appearing in the 1400-1600 cm⁻¹ region.

C-S (Thiophene Ring) Stretch: The carbon-sulfur bond within the thiophene ring also has characteristic vibrations, though they are often weak and can be difficult to assign definitively.

C-Br and C-Cl (Halogen) Stretches: The carbon-bromine and carbon-chlorine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

These expected values provide a framework for the analysis of an experimental IR spectrum of 4-bromo-5-chlorothiophene-2-carbaldehyde.

Table 1: Expected Infrared Absorption Bands for 4-Bromo-5-chlorothiophene-2-carbaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1680-1700 | Strong |

| Aldehyde (C-H) | Stretch | 2720-2820, 2820-2920 | Weak to Medium |

| Thiophene (C=C) | Stretch | 1400-1600 | Medium to Strong |

| Thiophene (C-S) | Stretch | 600-800 | Weak |

| Carbon-Halogen (C-Br) | Stretch | 500-600 | Medium to Strong |

X-ray Crystallography for Definitive Solid-State Structural Analysis

As of the latest available data, a definitive solid-state structure of 4-bromo-5-chlorothiophene-2-carbaldehyde determined by single-crystal X-ray crystallography has not been reported in publicly accessible crystallographic databases. Such an analysis would provide precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

In the absence of direct experimental data for the title compound, analysis of closely related structures can offer insights. For instance, X-ray diffraction studies on other substituted thiophenes reveal key structural features that would be anticipated in 4-bromo-5-chlorothiophene-2-carbaldehyde. These include the planarity of the thiophene ring and the influence of substituents on molecular packing. A crystallographic study would be invaluable in confirming the molecule's conformation and understanding how the bromine, chlorine, and aldehyde substituents affect its solid-state arrangement.

Electrochemical and Photophysical Characterization Techniques

Generally, the electrochemical behavior of such compounds is investigated using techniques like cyclic voltammetry to determine their oxidation and reduction potentials. These potentials provide information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Photophysical characterization, typically involving UV-visible absorption and photoluminescence spectroscopy, would reveal the electronic transition properties of the molecule. The absorption spectrum would indicate the wavelengths of light the molecule absorbs, while the emission spectrum would provide information about its fluorescence or phosphorescence properties. The presence of the electron-withdrawing aldehyde group and the halogen atoms on the thiophene ring is expected to influence these properties significantly. Further research is required to experimentally determine these characteristics for 4-bromo-5-chlorothiophene-2-carbaldehyde.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Building Block in Complex Molecule Synthesis

The unique combination of functional groups in 4-Bromo-5-chlorothiophene-2-carbaldehyde provides multiple handles for synthetic chemists to elaborate upon, making it an ideal starting point for constructing more complex molecular architectures.

The aldehyde group at the 2-position and the halogen atoms at the 4- and 5-positions are key to the role of 4-Bromo-5-chlorothiophene-2-carbaldehyde as a precursor to a variety of heterocyclic compounds, most notably sulfonamides. The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-bromo-5-chlorothiophene-2-carboxylic acid. This acid can then be converted into a sulfonyl chloride, which subsequently reacts with amines to yield a range of 4-bromo-5-chlorothiophene-2-sulfonamides. uni.lunih.gov These thiophene (B33073) sulfonamide scaffolds are of significant interest in medicinal chemistry due to their established biological activities.

Furthermore, the aldehyde functionality allows for condensation reactions with various nucleophiles. For instance, it can react with amines to form Schiff bases, which are not only important intermediates in their own right but are also used in coordination chemistry. vulcanchem.com These reactions open pathways to more complex, fused heterocyclic systems.

Table 1: Synthetic Utility of Functional Groups for Heterocycle Synthesis

| Functional Group | Position | Role in Synthesis | Potential Products |

| Aldehyde (-CHO) | C2 | Oxidation to carboxylic acid, condensation with amines | Carboxylic acids, Sulfonamides, Schiff bases, Fused heterocycles |

| Bromo (-Br) | C4 | Site for cross-coupling reactions (e.g., Suzuki, Stille) | Arylated thiophenes, Bi-heterocyclic systems |

| Chloro (-Cl) | C5 | Directs electrophilic substitution, participates in coupling | Further functionalized thiophenes |

Halogenated thiophene derivatives are crucial building blocks in the agrochemical industry. chemimpex.com Specifically, compounds like 4-bromo-3-methyl-2-thiophenecarbonyl chloride have been identified as key intermediates for a new class of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.org These insecticides show selective activity against pests such as aphids and whiteflies. beilstein-journals.org

Given its structural features, 4-Bromo-5-chlorothiophene-2-carbaldehyde serves as a valuable intermediate in similar synthetic routes. The aldehyde can be converted to a carbonyl chloride, and the halogen atoms provide sites for further modification and coupling reactions necessary to build the final complex insecticidal molecules. The presence of both bromine and chlorine allows for selective and sequential cross-coupling reactions, enabling the controlled construction of the target agrochemical. chemimpex.com

Thiophene-based structures are considered "privileged scaffolds" in medicinal chemistry because they are found in a wide array of pharmacologically active compounds. researchgate.netnih.gov Thiophene aldehydes, in particular, are well-established precursors in drug discovery programs, leading to compounds with potential anti-inflammatory and kinase-inhibiting activities. vulcanchem.com

4-Bromo-5-chlorothiophene-2-carbaldehyde is an excellent foundation for building novel medicinal scaffolds for several reasons:

Structural Rigidity : The aromatic thiophene ring provides a rigid core, which is often desirable for binding to biological targets.

Three-Dimensional Diversity : The reactive sites (aldehyde, bromine, chlorine) allow for the attachment of various substituents, enabling chemists to explore three-dimensional chemical space and optimize structure-activity relationships (SAR).

Versatile Chemistry : The aldehyde can be transformed into amines, alcohols, or acids, while the C-Br bond is a prime site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups. vulcanchem.comnih.gov This versatility allows for the creation of large libraries of diverse compounds for high-throughput screening.

Role in Polymer Chemistry and Functional Materials

The electronic properties of the thiophene ring make it a fundamental component in the field of materials science, especially for the creation of organic electronics.

Conjugated polymers based on thiophene are renowned for their conductive and optical properties. rsc.org A critical factor determining these properties is the polymer's "regioregularity," which refers to the specific orientation of the monomer units within the polymer chain. A high degree of head-to-tail (HT) coupling is essential for achieving the planar backbone needed for efficient charge transport. nih.govnih.gov

4-Bromo-5-chlorothiophene-2-carbaldehyde, after suitable modification of the aldehyde group, can serve as a monomer in transition-metal-catalyzed cross-coupling polymerization reactions. nih.gov Methods such as nickel-catalyzed Kumada catalyst-transfer polycondensation or palladium-catalyzed Suzuki and Stille couplings are commonly employed to synthesize functionalized regioregular polythiophenes. rsc.org The distinct halogen atoms at the 4- and 5-positions can be exploited to control the polymerization process, yielding polymers with a well-defined and highly regular structure, which is crucial for high-performance electronic materials. beilstein-journals.org

Table 2: Polymerization Methods for Thiophene-Based Polymers

| Polymerization Method | Catalyst Type | Key Feature | Reference |

| Kumada Catalyst-Transfer | Nickel | Controlled, chain-growth mechanism leading to high regioregularity. | rsc.org |

| Suzuki-Miyaura Coupling | Palladium | Cross-coupling of boronic acids/esters with halides. Tolerant of many functional groups. | rsc.org |

| Stille Coupling | Palladium | Cross-coupling of organostannanes with halides. | rsc.org |

| Direct Arylation Polymerization (DArP) | Palladium | Forms C-C bonds by activating C-H bonds, reducing pre-functionalization steps. | rsc.org |

The highly regioregular conjugated polymers synthesized from thiophene monomers possess extended π-conjugation along their backbones. This electronic structure allows them to absorb and emit light and to transport charge carriers (electrons and holes), making them ideal for optoelectronic applications. rsc.org

Polymers derived from 4-Bromo-5-chlorothiophene-2-carbaldehyde are candidates for active layer materials in a variety of organic electronic devices. The ability to modify the aldehyde group before or after polymerization allows for fine-tuning of the polymer's electronic properties, such as its bandgap and energy levels. This tunability is essential for optimizing the performance of devices including:

Organic Photovoltaics (OPVs) : Where the material absorbs light to generate electricity.

Organic Light-Emitting Diodes (OLEDs) : Where the material emits light in response to an electric current.

Organic Field-Effect Transistors (OFETs) : Which are fundamental components of organic circuits.

The development of such materials is driven by the need for low-cost, flexible, and large-area electronic devices. mdpi.com The synthetic versatility offered by monomers like 4-Bromo-5-chlorothiophene-2-carbaldehyde is a key enabler of innovation in this field.

Synthesis of Diverse Heterocyclic Compound Classes

The strategic placement of bromo, chloro, and formyl groups on the thiophene ring makes 4-bromo-5-chlorothiophene-2-carbaldehyde a valuable precursor for a variety of heterocyclic compounds. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the synthetic versatility of the aldehyde, enables chemists to selectively functionalize the molecule and construct complex molecular architectures.

Construction of Substituted Thiophenes and Oligothiophenes

4-Bromo-5-chlorothiophene-2-carbaldehyde serves as a key starting material for creating more complex thiophene derivatives and for the assembly of oligothiophenes, which are of great interest for their applications in organic electronics. sigmaaldrich.comqtanalytics.in The presence of a bromine atom facilitates various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. juniperpublishers.comjcu.edu.au

Suzuki-Miyaura Coupling: This reaction is a widely used method for creating biaryl compounds by coupling an organoboron compound with an organohalide. The bromine at the 4-position of 4-bromo-5-chlorothiophene-2-carbaldehyde is more reactive than the chlorine at the 5-position in palladium-catalyzed reactions, allowing for selective functionalization. By reacting with various arylboronic acids or their esters, a diverse library of 4-aryl-5-chlorothiophene-2-carbaldehydes can be synthesized. nih.govresearchgate.net These reactions typically employ a palladium catalyst and a base. sigmaaldrich.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. Similar to the Suzuki coupling, the C-Br bond is preferentially cleaved over the C-Cl bond. This allows for the introduction of various organic groups, including other thiophene units, to build up oligothiophene chains. juniperpublishers.comjcu.edu.au The resulting oligomers are crucial components in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). sigmaaldrich.com

The aldehyde group can be retained throughout these coupling reactions or can be further modified either before or after the coupling step to introduce additional functionality. jcu.edu.au

Table 1: Cross-Coupling Reactions for Thiophene Functionalization

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-5-chlorothiophene-2-carbaldehyde, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl-5-chlorothiophene-2-carbaldehyde |

Preparation of Chalcone (B49325) Derivatives and Related α,β-Unsaturated Carbonyl Compounds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with a wide range of biological activities and are also important intermediates in the synthesis of various flavonoids and other heterocyclic systems. researchgate.netijarsct.co.in They are typically synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and a ketone. ijarsct.co.in

4-Bromo-5-chlorothiophene-2-carbaldehyde serves as the aromatic aldehyde component in this reaction. It can be condensed with a variety of substituted acetophenones or other methyl ketones to yield a series of novel chalcone derivatives containing the 4-bromo-5-chlorothienyl moiety. asianpubs.orgnih.gov The reaction is generally carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. ijarsct.co.innih.gov

The resulting α,β-unsaturated carbonyl system in these chalcones is a versatile functional group that can undergo various subsequent reactions, such as Michael addition or cyclization, to form more complex heterocyclic structures like pyrazolines and pyrimidines. ijarsct.co.in

Table 2: Synthesis of Thiophene-Containing Chalcones

| Aldehyde Component | Ketone Component | Base/Solvent | Product |

|---|---|---|---|

| 4-Bromo-5-chlorothiophene-2-carbaldehyde | Substituted Acetophenone (e.g., 4-methoxyacetophenone) | KOH / Ethanol | 1-(4-methoxyphenyl)-3-(4-bromo-5-chlorothiophen-2-yl)prop-2-en-1-one |

Formation of Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds

Heterocyclic nanographenes and other large polycyclic heteroaromatic compounds (PHAs) are at the forefront of materials science research due to their unique electronic and optical properties. The synthesis of these large, fused-ring systems requires efficient ring-forming reactions and strategically functionalized building blocks. nih.gov

While direct synthesis of nanographenes from 4-bromo-5-chlorothiophene-2-carbaldehyde is not extensively documented, its structure provides the necessary handles for such constructions. The aldehyde and the two halogen atoms can serve as points for annulation reactions to build fused aromatic rings. For instance, the aldehyde can undergo reactions like the Friedländer annulation or similar condensation-cyclization sequences with appropriate partners to form new heterocyclic rings.

The bromo and chloro substituents are ideal for intramolecular and intermolecular coupling reactions, such as palladium-catalyzed C-H activation/arylation or Suzuki/Stille polycondensations, which are key strategies for extending π-conjugated systems and forming the graphene-like structures. nih.gov For example, after converting the aldehyde to a different functional group (e.g., an alkyne via Corey-Fuchs reaction), intramolecular cyclizations could be triggered to form fused thiophene-containing polycyclic systems. The differential reactivity of the C-Br and C-Cl bonds could also be exploited in sequential, regioselective coupling reactions to build up complex architectures step-by-step.

Table 3: Potential Synthetic Pathways to Polycyclic Heteroaromatics

| Synthetic Strategy | Key Transformation | Functional Groups Involved | Potential Product Class |

|---|---|---|---|

| Annulation Reactions | Friedländer Annulation | Aldehyde, activated methylene (B1212753) group | Thienoquinolines |

| Intramolecular C-H Arylation | Pd-catalyzed cyclization | Bromo/Chloro group, adjacent C-H bond | Fused Thiophene Systems |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5-chlorothiophene-2-carbaldehyde?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of a thiophene precursor. For example:

- Electrophilic Substitution : Bromination and chlorination can be performed sequentially on a thiophene-2-carbaldehyde backbone. A base like potassium carbonate (K₂CO₃) may facilitate alkylation or substitution reactions under reflux conditions .

- Stepwise Functionalization : Starting from 5-chlorothiophene-2-carbaldehyde, bromination at the 4-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (~60°C) can yield the target compound .

- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with hexane/ethyl acetate gradients.

Q. How should researchers confirm the structural identity of 4-Bromo-5-chlorothiophene-2-carbaldehyde?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiophene ring substituents and aldehyde proton (δ ~9.8–10.2 ppm). Compare with PubChem data for analogous compounds .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₃BrClOS, expected m/z ~248.85).

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Br/C-Cl vibrations .

Advanced Research Questions

Q. How does the substitution pattern (Br at 4, Cl at 5) influence reactivity in cross-coupling reactions?

- Methodological Answer : The positions of Br and Cl on the thiophene ring affect electronic and steric properties:

- Electronic Effects : The electron-withdrawing Cl at position 5 deactivates the ring, making the Br at position 4 more susceptible to nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling.

- Steric Hindrance : The proximity of Cl and Br may limit access to certain catalysts (e.g., Pd-based systems). Optimize ligands (e.g., XPhos) and reaction temperatures to enhance coupling efficiency .

- Case Study : For Suzuki couplings, use arylboronic acids in a 1.2:1 molar ratio with the substrate, Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .

Q. How can researchers resolve contradictory data on the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Discrepancies often arise from solvent polarity, nucleophile strength, or competing side reactions:

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance SNAr reactivity compared to non-polar solvents.

- Nucleophile Screening : Test amines (e.g., piperidine) vs. thiols to compare substitution rates. Use in-situ IR or NMR to track intermediate formation .

- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to trap byproducts like HBr/HCl, which can deactivate the catalyst .

Q. What strategies are effective for designing derivatives of 4-Bromo-5-chlorothiophene-2-carbaldehyde with potential anticancer activity?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

- Functional Group Modifications :

- Replace the aldehyde with a hydroxamic acid group to target histone deacetylase (HDAC) inhibitors.

- Introduce sulfonamide moieties at the Br/Cl positions for enhanced solubility and kinase inhibition .

- Biological Screening :

- Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with parent compound.

- Perform molecular docking to predict binding affinity with target proteins (e.g., EGFR, VEGFR) .

Data Contradiction Analysis

Q. Why do different studies report varying yields in substitution reactions involving this compound?

- Methodological Answer : Yield discrepancies often stem from:

- Reaction Conditions : Higher temperatures (>100°C) may degrade the aldehyde group, reducing yield. Use mild conditions (e.g., 60–80°C) and inert atmospheres (N₂/Ar) .

- Catalyst Loading : Overuse of Pd catalysts (e.g., >10 mol%) can lead to side reactions. Optimize to 2–5 mol% .

- Substrate Purity : Impurities (e.g., residual DMF) from synthesis can inhibit reactivity. Purify via recrystallization in ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.